Lipid Peroxidation Inhibition
In a direct comparative in vitro study, trilobatin 2''-acetate (1) demonstrated an IC50 of 261 µM for inhibiting lipid peroxidation in rat liver homogenate, which was significantly less potent than the comparators phloridzin (2) and trilobatin (3) [1]. The acetylated derivative was 9.3-fold less effective than phloridzin (IC50 = 28 µM) and 3.0-fold less effective than its non-acetylated analog, trilobatin (IC50 = 88 µM) [1]. This indicates that 2''-O-acetylation markedly reduces the compound's ability to quench lipid peroxidation chain reactions compared to other in-class molecules.
| Evidence Dimension | Inhibition of Lipid Peroxidation (IC50) |
|---|---|
| Target Compound Data | 261 µM |
| Comparator Or Baseline | Phloridzin: 28 µM; Trilobatin: 88 µM |
| Quantified Difference | 9.3-fold weaker than phloridzin; 3.0-fold weaker than trilobatin |
| Conditions | In vitro rat liver homogenate assay |
Why This Matters
This data directly informs experimental design for studies on oxidative stress, showing that trilobatin 2''-acetate is not a potent lipid peroxidation inhibitor, a key distinction from its structural analogs.
- [1] Yang, W. M., Liu, J. K., Qin, X. D., Wu, W. L., & Chen, Z. H. (2004). Antioxidant activities of three dihydrochalcone glucosides from leaves of Lithocarpus pachyphyllus. Zeitschrift für Naturforschung C, 59(7-8), 481-484. View Source
